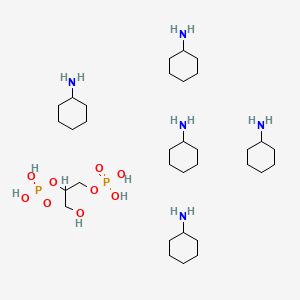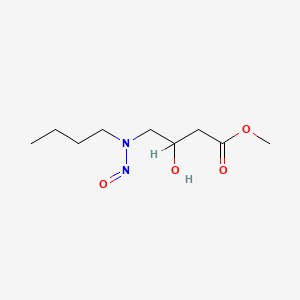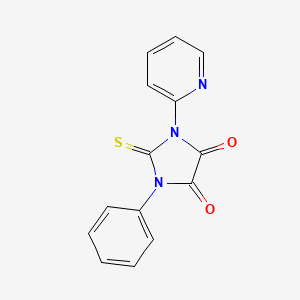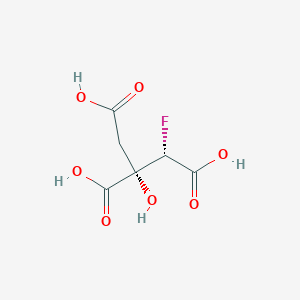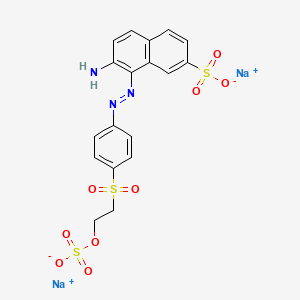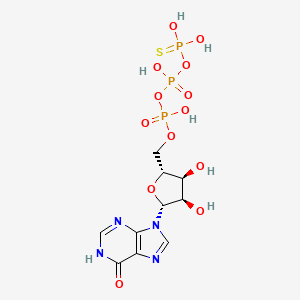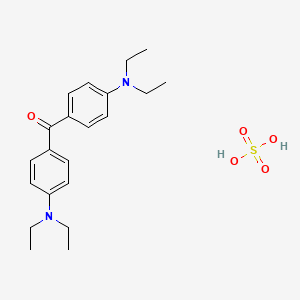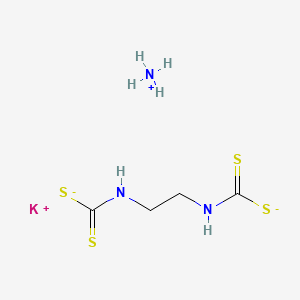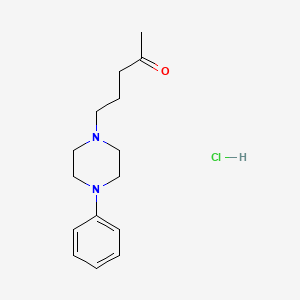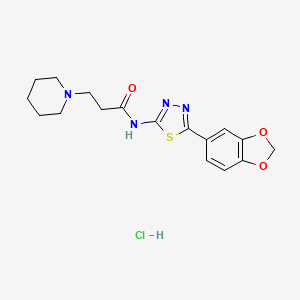
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position and a chlorine atom at the 4-position of the pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- typically involves the bromination and chlorination of pyrrole-2,5-dione derivatives. One common method is the bromination of N-methylmaleimide followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The double bonds in the pyrrole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and addition products with various functional groups .
科学研究应用
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- involves its interaction with specific molecular targets and pathways. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,5-dione, 3-bromo-1-methyl-: This compound has a similar structure but with a methyl group instead of a chloro group at the 4-position.
3,4-Dibromo-1H-pyrrole-2,5-dione: This compound has two bromine atoms at the 3 and 4 positions instead of a bromomethyl and chloro group.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(bromomethyl)-4-chloro- is unique due to the presence of both bromomethyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
339152-96-4 |
|---|---|
分子式 |
C5H3BrClNO2 |
分子量 |
224.44 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-chloropyrrole-2,5-dione |
InChI |
InChI=1S/C5H3BrClNO2/c6-1-2-3(7)5(10)8-4(2)9/h1H2,(H,8,9,10) |
InChI 键 |
WRKPOMIXTRWQIT-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=O)NC1=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


